molecular formula C21H22FNO5S B2632425 ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate CAS No. 865613-93-0

ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate

Cat. No.: B2632425
CAS No.: 865613-93-0
M. Wt: 419.47
InChI Key: AWAAGMJNLWGJDK-UHFFFAOYSA-N
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Description

Ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core with various functional groups attached

Scientific Research Applications

Ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Sulfonamide Group: This step involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with an amine to form the sulfonamide.

    Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonamide or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Mechanism of Action

The mechanism of action of ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzofuran core may also play a role in binding to biological molecules, affecting various pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

Ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO5S/c1-4-6-18-20(21(24)27-5-2)16-12-15(8-9-17(16)28-18)23-29(25,26)19-10-7-14(22)11-13(19)3/h7-12,23H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAAGMJNLWGJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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